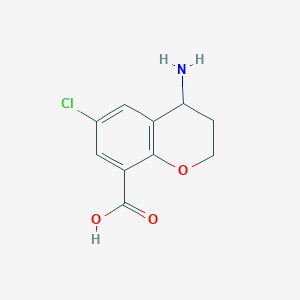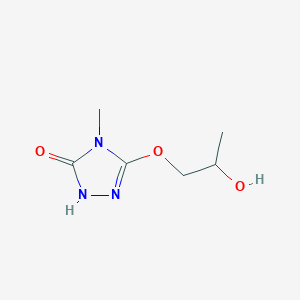
3-(2-Hydroxypropoxy)-4-methyl-1H-1,2,4-triazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Hydroxypropoxy)-4-methyl-1H-1,2,4-triazol-5(4H)-one is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxypropoxy)-4-methyl-1H-1,2,4-triazol-5(4H)-one typically involves the reaction of 4-methyl-1H-1,2,4-triazol-5(4H)-one with 2-chloropropanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-chloropropanol replaces the chlorine atom, forming the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Hydroxypropoxy)-4-methyl-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-Oxopropoxy)-4-methyl-1H-1,2,4-triazol-5(4H)-one.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of various substituted triazole derivatives depending on the reagent used.
Applications De Recherche Scientifique
3-(2-Hydroxypropoxy)-4-methyl-1H-1,2,4-triazol-5(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(2-Hydroxypropoxy)-4-methyl-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. The hydroxyl group and the triazole ring play crucial roles in its activity. The compound can form hydrogen bonds and other interactions with biological molecules, affecting their function. The exact pathways and targets may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-1H-1,2,4-triazol-5(4H)-one: The parent compound without the hydroxypropoxy group.
3-(2-Chloropropoxy)-4-methyl-1H-1,2,4-triazol-5(4H)-one: A similar compound with a chlorine atom instead of a hydroxyl group.
Uniqueness
3-(2-Hydroxypropoxy)-4-methyl-1H-1,2,4-triazol-5(4H)-one is unique due to the presence of the hydroxypropoxy group, which imparts specific chemical and biological properties. This functional group enhances its solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
496925-03-2 |
|---|---|
Formule moléculaire |
C6H11N3O3 |
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
3-(2-hydroxypropoxy)-4-methyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C6H11N3O3/c1-4(10)3-12-6-8-7-5(11)9(6)2/h4,10H,3H2,1-2H3,(H,7,11) |
Clé InChI |
YLLVEPLOCOQCNX-UHFFFAOYSA-N |
SMILES canonique |
CC(COC1=NNC(=O)N1C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



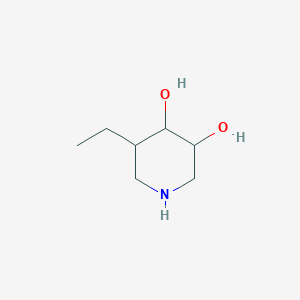

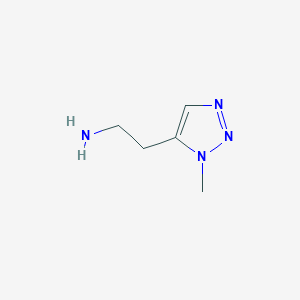
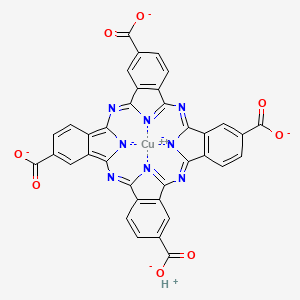
![2H-Pyrrolo[1,2,3-CD]benzoxazole](/img/structure/B13105814.png)
![Rac-(5R,6S)-2-benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B13105817.png)
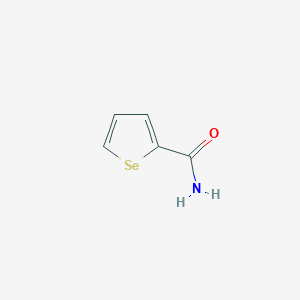
![2-[Butyl(ethyl)amino]-2-phenylacetic acid](/img/structure/B13105827.png)

